2,3,3-Triphenylacrylonitrile

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of TPAN involves the condensation of organonitriles. A wide variety of compounds can be obtained in good to excellent yields by simply controlling the reaction temperature .Molecular Structure Analysis

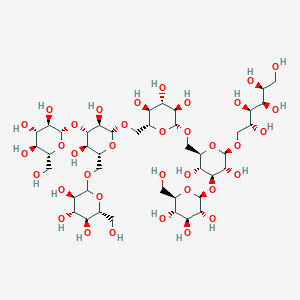

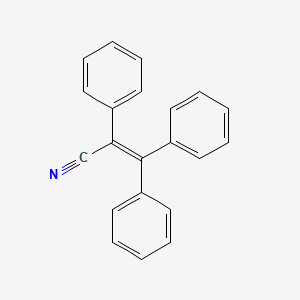

The molecular formula of 2,3,3-Triphenylacrylonitrile is C21H15N. It has a molecular weight of 281.35 g/mol .Chemical Reactions Analysis

TPAN is a part of the synthesis of diverse heterocycles from β-enaminonitriles. It has been used in the construction of butterfly-shaped emitters, TPATPA-PPI and TPATPA-CNPPI, having a hybridized local and charge-transfer (HLCT) emissive state .Physical And Chemical Properties Analysis

The melting point of 2,3,3-Triphenylacrylonitrile is 165-167°C, and its boiling point is 414.02°C (rough estimate). Its density is 1.0232 (rough estimate) .Applications De Recherche Scientifique

Aggregation-Induced Emission (AIE)

Triphenylacrylonitrile is used in the creation of a novel thermally stable and aggregation-induced emission (AIE) active compound . This compound, known as BP2TPAN, was synthesized through a C–N coupling reaction . The AIE property of this compound is used in the development of high contrast mechanchromism and bicolor electroluminescence .

High Contrast Mechanchromism

The fluorescent emission peaks of Triphenylacrylonitrile change at 540 and 580 nm upon grinding . This is attributed to a transformation from crystal to amorphous occurring by altering the condensed state . This property is used in the development of high contrast mechanchromism .

Bicolor Electroluminescence

Triphenylacrylonitrile is used in the development of bicolor electroluminescence . Both doped and nondoped OLED devices emit different colors . The doped one is highly efficient and its Lmax, CE max, PE max and EQE are up to 15,070 cd m −2, 11.0 cd A −1, 7.5 lm W −1, and 3.1%, respectively .

Photophysical and Photochemical Processes Regulation

Triphenylacrylonitrile is used in the regulation of photophysical and photochemical processes of aggregation-induced emission luminogens (AIEgens) in distinct states in a controllable manner . This is achieved by designing two groups of AIEgens based on a triphenylacrylonitrile (TPAN) skeleton with through-space conjugation (TSC) property .

Emission Efficiency/Color Regulation

The introduction of heavy halogens like bromine into a TPAN skeleton dramatically enhances the emission efficiency . This abnormal phenomenon against the heavy-atom effect is attributed to the specific through-space conjugation nature of the AIE-active skeleton, effective intermolecular halogen-bond-induced restriction of intramolecular motions, and heavy atom-induced vibration reduction .

Photochromism and Photoactivatable Fluorescence

The construction of the D–A pattern in luminogens results in extremely different photochemical reactions accompanying reversible/irreversible photochromism and photoactivatable fluorescence phenomena in a dispersed state . It is revealed that photo-triggered cyclization and decyclization reactions dominantly contribute to reversible photochromism of the TPAN family .

Mécanisme D'action

Target of Action

Triphenylacrylonitrile primarily targets the photophysical and photochemical processes of aggregation-induced emission luminogens (AIEgens) in distinct states . The compound’s primary role is to regulate these processes in a controllable manner .

Mode of Action

Triphenylacrylonitrile interacts with its targets by altering the molecular conformation between highly twisted and more planar states . This interaction results in remarkable fluorescence redshifts . The compound also exhibits mechanochromic (MC) fluorescent behavior, which means it can change its photoluminescence colors or intensities in response to external mechanical stimuli .

Biochemical Pathways

The compound affects the biochemical pathways related to photophysical emission efficiency and color . It also influences photochemical photochromic and photoactivatable fluorescence behaviors . The introduction of heavy halogens like bromine into a triphenylacrylonitrile skeleton dramatically enhances the emission efficiency .

Result of Action

The molecular and cellular effects of Triphenylacrylonitrile’s action are primarily observed in its emission properties. The compound exhibits aggregation-induced emission (AIE) behaviors . It shows remarkable fluorescence redshifts from sky-blue to light green upon fully grinding them . These effects are attributed to the compound’s phase transitions between crystalline and amorphous states .

Action Environment

Environmental factors significantly influence Triphenylacrylonitrile’s action, efficacy, and stability. For instance, the compound’s mechanochromic properties are reversible upon the treatment of grinding and heating/fuming with DCM . The recovery time of the emission of the ground powders to that of crystals for certain derivatives of Triphenylacrylonitrile was much shorter than others at the same temperature . This suggests that environmental temperature and mechanical stimuli can influence the compound’s photophysical properties.

Safety and Hazards

Orientations Futures

TPAN has been used in the development of OLEDs. The non-doped blue device with TPAN shows a luminance (L) of 15,892 cd m−2, a CE of 19.58 cd A−1, a PE of 17.84 lm W−1, an EQE of 8.96%, an EUE of 73.40% and a small roll-off efficiency (RO) of 1.11% . This suggests potential future applications in the field of optoelectronics.

Propriétés

IUPAC Name |

2,3,3-triphenylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N/c22-16-20(17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPACMJHTQWVSKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60212329 | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Triphenylacrylonitrile | |

CAS RN |

6304-33-2 | |

| Record name | α-(Diphenylmethylene)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylacrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,3-Triphenylacrylonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33Q5RZG6CP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2,3,3-Triphenylacrylonitrile derivatives, often referred to as TPEs, can bind to the estrogen receptor (ER), competing with estradiol for binding sites. [] The specific interactions and binding affinity are influenced by the chemical substituents on the TPE molecule. For instance, hydroxylated TPEs have been shown to adopt a unique orientation within the ER binding site. [] The downstream effects of this interaction can vary depending on the specific TPE structure. Some TPEs exhibit estrogenic activity, stimulating the proliferation of ER-positive breast cancer cells like MCF7. [, , ] Others act as antiestrogens, inhibiting estradiol-promoted cell growth. [, ]

ANone: Yes, certain 2,3,3-Triphenylacrylonitrile derivatives have been shown to modulate protein kinase C (PKC) activity. [, , ] Their effect on PKC, either stimulatory or inhibitory, depends on factors like the specific TPE structure, enzyme activation conditions, and substrate used. For example, cytotoxicity in MCF7 cells has been correlated with the inhibition of diacylglycerol-stimulated PKC activity. []

ANone: The molecular formula of 2,3,3-Triphenylacrylonitrile is C21H15N, and its molecular weight is 281.35 g/mol.

ANone: Various spectroscopic techniques are used to characterize 2,3,3-Triphenylacrylonitrile and its derivatives. These include UV-Vis spectroscopy to study their absorption and emission properties, [, , , ] fluorescence spectroscopy to analyze their fluorescence behavior, [, , , ] and NMR spectroscopy for structural elucidation. [] Additionally, X-ray crystallography has been used to determine the single-crystal structures of several derivatives, providing insights into their molecular packing and intermolecular interactions. [, , , ]

ANone: Many 2,3,3-Triphenylacrylonitrile derivatives exhibit aggregation-induced emission (AIE). [, , , , , , , , , , ] This means they emit weakly or not at all in solution but become highly fluorescent in the aggregated state, such as in solid films or nanoparticles. This phenomenon is often attributed to the restriction of intramolecular motions (RIM) upon aggregation. [, , ] The type and degree of aggregation, influenced by factors like solvent and concentration, can significantly impact the emission color and intensity. [, , ]

ANone: The provided research papers do not focus on the catalytic properties of 2,3,3-Triphenylacrylonitrile. The studies primarily investigate its photophysical properties, structure-activity relationships, and potential applications in areas like OLEDs and sensors.

ANone: Computational methods, including DFT calculations and molecular modeling, provide valuable insights into the electronic structure, optical properties, and structure-activity relationships of 2,3,3-Triphenylacrylonitrile derivatives. [, , ] For example, DFT calculations have been used to explain the observed red-shifted absorption and emission in 2,3,3-Triphenylacrylonitrile-substituted BODIPYs compared to their tetraphenylethylene counterparts. [] QSAR studies, utilizing parameters like electronic structure, geometric structure, and topological indices, have been employed to predict the biological activity of 2,3,3-Triphenylacrylonitrile derivatives. [, , ] These studies aim to establish relationships between molecular structure and biological activity, facilitating the design of new compounds with improved properties. [, , ]

ANone: Modifying the chemical structure of 2,3,3-Triphenylacrylonitrile significantly impacts its interaction with the estrogen receptor and its subsequent biological activity. [, , ]

- Hydroxyl Substituents: Compounds with only hydroxy substituents tend to display more potent estrogenic activity, stimulating MCF7 cell proliferation. []

- Methylation: Methylation of hydroxyl groups can reduce estrogenic activity compared to their non-methylated counterparts. []- Bulky Side Chains: Introducing bulky hydrophobic or basic side chains, such as isopropyloxy or (diethylamino)ethoxy groups, can shift the activity profile towards antiestrogenic effects. [] These compounds tend to antagonize estradiol-promoted cell growth, and the extent of inhibition often correlates with the bulkiness of the side chain. []

ANone: Yes, QSAR studies suggest that the position of substituents on the phenyl rings significantly influences the binding affinity of 2,3,3-Triphenylacrylonitrile derivatives to the estrogen receptor. [] Specifically, electrophilic substitutions at specific positions on the A, B, and C rings of the molecule have been identified as crucial for ER binding affinity. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)